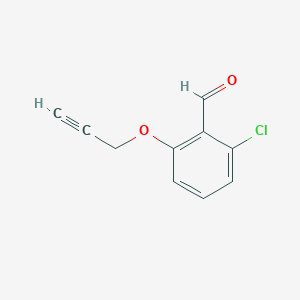

2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde

説明

2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H7ClO2 and its molecular weight is 194.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of this compound is primarily attributed to its functional groups. The aldehyde group can undergo various reactions, including oxidation to form carboxylic acids, which may interact with biomolecules, altering their functions. The prop-2-yn-1-yloxy moiety allows for participation in click chemistry reactions, facilitating applications in bioconjugation and labeling studies .

Antiviral Activity

Recent studies have indicated that compounds related to this compound exhibit antiviral properties. For instance, phenylpyrazolone derivatives that share structural similarities have shown significant inhibition against SARS-CoV-2 main protease, with IC50 values ranging from 5.08 to 12.85 μM . This suggests that similar structural motifs in this compound could also confer antiviral activity.

Antioxidant and Neuroprotective Effects

Compounds with similar structures have been evaluated for antioxidant properties and neuroprotective effects. For example, certain derivatives demonstrated a capacity to protect neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases . The neuroprotective effect was quantified with a percentage of cell viability preserved against oxidative stress agents like H2O2.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions involving halogenated benzaldehydes and propargyl alcohol derivatives. Efficient methodologies often involve catalytic processes that enhance yield and purity .

Comparison with Similar Compounds

| Compound Name | Structure Description | Notable Biological Activity |

|---|---|---|

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Contains a single prop-2-yn-1-yloxy group | Antioxidant activity noted |

| 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde | Additional benzoyl group | Enhanced interaction with biomolecules |

| 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde | Dual prop-2-yn-1-yloxy functionality | Versatile chemical modifications possible |

The dual functionality of this compound allows for more complex interactions compared to simpler compounds, potentially enhancing its biological efficacy.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

- Antiviral Activity : A study demonstrated that chlorophenylpyrazolone analogs exhibited better inhibition against viral proteins compared to unsubstituted variants, supporting the hypothesis that halogenated compounds enhance biological activity .

- Neuroprotection : Research indicated that certain derivatives showed significant neuroprotective effects against oxidative stress in neuronal cell lines, suggesting therapeutic potential for neurodegenerative conditions .

- Inhibition Studies : Investigations into the inhibitory effects on human MAO isoforms revealed low inhibition rates for several related compounds, emphasizing the need for further optimization in drug design .

科学的研究の応用

Medicinal Chemistry

2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde has garnered attention in medicinal chemistry for its potential as a precursor in the synthesis of biologically active compounds. The presence of the propynyl group may enhance its interaction with biological targets, making it a candidate for drug discovery and development.

Case Study: Enzyme Inhibition

Research has indicated that compounds with similar structures exhibit enzyme inhibitory activities. For instance, derivatives of this compound have been studied for their potential to inhibit specific enzymes involved in disease pathways, thereby offering therapeutic avenues for conditions such as cancer and inflammation .

Agrochemical Applications

The compound is also being explored in the field of agrochemicals, particularly as part of fungicide formulations. Its structural characteristics allow it to function effectively against various phytopathogenic fungi.

Synergistic Effects

Recent studies have shown that when combined with other active ingredients, this compound can enhance the efficacy of fungicides through synergistic effects. This results in improved control over resistant strains of plant diseases while reducing the required application rates .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for the preparation of other complex molecules.

Synthetic Pathways

Several synthetic methodologies have been developed utilizing this compound:

- Condensation Reactions : It can participate in condensation reactions to form more complex aldehydes or ketones.

- Cyclization Reactions : The compound can undergo cyclization to yield isoxazole derivatives, which are significant in pharmaceuticals .

Material Science

Due to its reactive functional groups, this compound is being investigated for applications in material science, particularly in the development of new polymers and resins.

Polymerization Studies

Studies indicate that this compound can be used as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties and thermal stability .

化学反応の分析

Catalytic Intramolecular Oxidative Cycloaddition

This reaction enables the synthesis of condensed isoxazole derivatives through hypervalent iodine(III)-mediated catalysis .

Reaction Pathway

-

Starting material : (E)-2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime

-

Catalysts : Iodosylbenzene (PhIO) and p-toluenesulfonic acid (p-TsOH)

-

Oxidant : m-Chloroperbenzoic acid (m-CPBA)

-

Conditions : Dichloromethane (DCM), 0°C → rt, 2–4 hours

Mechanism

-

m-CPBA oxidizes PhIO to generate an active iodine(III) species.

-

Ligand exchange with oxime forms an iodonium intermediate.

-

Intramolecular nitrile oxide formation via elimination.

-

[3+2] cycloaddition produces the isoxazole core.

Product : 9-Chloro-4H-chromeno[4,3-c]isoxazole

Yield : 79%

| Parameter | Value |

|---|---|

| Temperature | 0°C → rt |

| Reaction Time | 4 hours |

| Catalyst Loading | 10 mol% PhIO, 20 mol% TsOH |

| Solvent | DCM |

BF₃·OEt₂-Catalyzed Intramolecular Povarov Reaction

This method constructs chromenopyridine scaffolds .

Key Features

-

Substrate : 2-(Alkyne-tethered oxy)benzaldehyde derivatives

-

Catalyst : BF₃·OEt₂ (10 mol%)

-

Oxidant : DDQ (2.0 equiv)

-

Conditions : DCM, rt, 12–24 hours

Product : Chromenopyridine-fused thiazolino-2-pyridones

Yield Range : 60–85% (analogous systems)

Oxidation and Reduction Reactions (Analogous Systems)

While direct data on 2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde is limited, structurally similar aldehydes exhibit predictable transformations:

Oxidation

-

Reagents : KMnO₄/CrO₃ (acidic)

-

Product : Corresponding benzoic acid derivatives

Reduction

-

Reagents : NaBH₄/LiAlH₄

-

Product : Benzyl alcohol derivatives

Substitution Reactions

The chlorine atom at position 2 is susceptible to nucleophilic displacement under basic conditions:

Example Reaction

-

Nucleophile : Amines/thiols

-

Conditions : K₂CO₃, DMF, 60°C

-

Product : 2-Amino/2-thioether derivatives

Comparative Reactivity

The compound’s alkyne moiety enables click chemistry (e.g., Huisgen cycloaddition with azides) , while the aldehyde group participates in condensation reactions (e.g., Schiff base formation).

Stability and Handling

特性

IUPAC Name |

2-chloro-6-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-2-6-13-10-5-3-4-9(11)8(10)7-12/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQVVHUQSDXSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C(=CC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。